molecular formula C7H8BrN3 B13338962 5-Bromo-6-cyclopropylpyrazin-2-amine

5-Bromo-6-cyclopropylpyrazin-2-amine

Cat. No.: B13338962
M. Wt: 214.06 g/mol
InChI Key: XZHBABHHMGZELH-UHFFFAOYSA-N
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Description

5-Bromo-6-cyclopropylpyrazin-2-amine is a heterocyclic compound with the molecular formula C7H8BrN3 It is a derivative of pyrazine, featuring a bromine atom at the 5th position and a cyclopropyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-cyclopropylpyrazin-2-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-cyclopropylpyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids: Commonly used in Suzuki-Miyaura coupling.

    Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazine derivatives .

Scientific Research Applications

5-Bromo-6-cyclopropylpyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-cyclopropylpyrazin-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-cyclopropylpyrazin-2-amine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

Properties

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

5-bromo-6-cyclopropylpyrazin-2-amine

InChI

InChI=1S/C7H8BrN3/c8-7-6(4-1-2-4)11-5(9)3-10-7/h3-4H,1-2H2,(H2,9,11)

InChI Key

XZHBABHHMGZELH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CN=C2Br)N

Origin of Product

United States

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